molecular formula C15H17F3N4O B6909016 N-(1H-indazol-5-yl)-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

N-(1H-indazol-5-yl)-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

Cat. No.: B6909016
M. Wt: 326.32 g/mol
InChI Key: SUOGKSXLRUSIJY-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the trifluoroethyl group and the piperidine ring in its structure suggests that it may have unique chemical and pharmacological properties.

Properties

IUPAC Name

N-(1H-indazol-5-yl)-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O/c16-15(17,18)9-22-5-1-2-10(8-22)14(23)20-12-3-4-13-11(6-12)7-19-21-13/h3-4,6-7,10H,1-2,5,8-9H2,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOGKSXLRUSIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-5-yl)-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Piperidine Ring: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the Trifluoroethyl Group: This can be done using trifluoroethylating agents under specific conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This may involve the conversion of functional groups to more oxidized states.

    Reduction: Reduction reactions can be used to modify the compound’s functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reactive sites in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group may enhance its binding affinity and selectivity, while the indazole core could be crucial for its biological activity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds with similar indazole cores but different substituents.

    Piperidine Derivatives: Molecules containing the piperidine ring with various functional groups.

    Trifluoroethyl Compounds: Compounds featuring the trifluoroethyl group, which can influence their chemical and biological properties.

Uniqueness

N-(1H-indazol-5-yl)-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to other compounds in its class.

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